molecular formula C8H16ClNO2 B168856 Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride CAS No. 100707-54-8

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Cat. No.: B168856
CAS No.: 100707-54-8
M. Wt: 193.67 g/mol
InChI Key: NHAYDXCUCXRAMF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAYDXCUCXRAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976895
Record name Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61367-07-5, 61367-16-6, 100707-54-8
Record name 61367-07-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 61367-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride
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Record name METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Table 1: Catalytic Hydrogenation Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature55–65°C<60°C slows reaction; >65°C promotes side reactions
H₂ Pressure6–9 kg/cm²Lower pressures require longer reaction times
Catalyst Loading8–12% w/w<8% extends duration; >12% increases cost without benefit
Methanol:Solute Ratio10:1 v/wLower ratios hinder mixing; higher ratios complicate solvent recovery

Base-Mediated Epimerization of Cis Isomers

Epimerization addresses the challenge of cis-trans isomer separation through thermodynamic control. A patented method dissolves a cis/trans mixture (133 g) in isopropyl alcohol (1,000 mL) with potassium tert-butoxide (19.54 g, 0.174 mol). Heating to 60–65°C for 2–3 hours drives epimerization equilibrium toward the thermodynamically favored trans configuration. Critical considerations include:

  • Base selection : Tertiary amines (e.g., triethylamine) outperform inorganic bases in minimizing ester hydrolysis

  • Solvent effects : Branched alcohols (isopropyl, tert-butyl) enhance trans selectivity vs linear alcohols (methanol, ethanol)

  • Temperature control : Maintaining 60–65°C prevents retro-epimerization while avoiding thermal decomposition

Post-epimerization, acidification to pH 7.0 with acetic acid precipitates MTACH in >99% enantiomeric purity.

One-Pot Synthesis from Cyclohexene Derivatives

Emerging one-pot methodologies consolidate multiple steps into a single reactor. A Chinese patent (CN108602758B) details the reaction of cyclohexene substrates with methylating agents (e.g., methyl bromide) in acetone at 60°C. Key innovations:

  • In situ generation of the amino group via Hofmann rearrangement

  • Concurrent esterification using methanol as nucleophile

  • Stereochemical control through bulky counterions (e.g., tetrabutylammonium bromide)

This approach achieves 75–82% trans-isomer content in initial batches, improvable to >95% via recrystallization.

Purification and Isolation Techniques

Recrystallization Optimization

MTACH’s solubility profile enables purification through solvent engineering:

  • Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with 99.5% purity

  • Toluene anti-solvent addition produces spherical aggregates ideal for filtration

  • Temperature gradients : Cooling from 50°C to −10°C over 4 hours maximizes crystal size uniformity

Chromatographic Methods

Though less common industrially, silica gel chromatography with eluents like chloroform/methanol (9:1) resolves persistent cis-trans impurities at analytical scales.

Industrial-Scale Production Considerations

Scaling laboratory protocols requires addressing:

  • Catalyst recycling : Pt/C recovery systems reduce costs by 18–22% per batch

  • Solvent recovery : Distillation towers reclaim >95% methanol for reuse

  • Continuous crystallization : Oscillatory baffled reactors improve yield by 12% vs batch systems

A typical production line processes 500 kg/month MTACH with the following metrics:

MetricPerformance
Overall yield68–72%
Energy consumption12 kWh/kg
Purity98.5–99.2%

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYieldPurityCost IndexScalability
Catalytic Hydrogenation74%98.5%1.00Excellent
Epimerization82%99.2%1.15Moderate
One-Pot Synthesis65%95.7%0.85Limited

Catalytic hydrogenation remains the gold standard for large-scale production, while epimerization offers superior purity for critical applications .

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation under controlled conditions to yield carboxylic acid derivatives. Common reagents and outcomes include:

ReagentConditionsMajor ProductYieldSource
KMnO₄ (acidic medium)60–80°C, aqueous H₂SO₄trans-4-Aminocyclohexanecarboxylic acid~85%
CrO₃ (Jones reagent)Acetone, 0–5°CKetone derivatives (via α-C oxidation)60–70%

Mechanistic Insight :

  • Acidic KMnO₄ cleaves the ester to the carboxylic acid while preserving the amine group.

  • Chromium-based oxidants selectively target the α-carbon adjacent to the ester, forming ketones.

Reduction Reactions

The amine and ester functionalities enable selective reductions:

ReagentTarget SiteConditionsMajor ProductYieldSource
LiAlH₄EsterAnhydrous THF, refluxtrans-4-Aminocyclohexanemethanol75%
H₂/Pd-CAromatic groups1 atm H₂, RTDebenzylated derivatives90%

Key Observations :

  • LiAlH₄ reduces the ester to a primary alcohol without affecting the amine.

  • Catalytic hydrogenation selectively removes benzyl protecting groups when present.

Substitution Reactions

The primary amine participates in nucleophilic substitutions, forming sulfonamides or ureas:

Sulfonamide Formation

Reaction with sulfonyl chlorides under basic conditions:

text
C₈H₁₆ClNO₂ + ArSO₂Cl → C₈H₁₅NO₂SAr + HCl

Example :

  • 4-Chloro-3-nitrobenzenesulfonyl chloride reacts in DCM with triethylamine (2h, RT), yielding a sulfonamide derivative (94% yield) .

Sulfonyl ChlorideBaseSolventTimeYieldSource
4-Cl-3-NO₂-C₆H₃SO₂ClEt₃NDCM2h94%

Acylation

The amine reacts with acyl chlorides or anhydrides:

text
C₈H₁₆ClNO₂ + RCOCl → C₉H₁₇ClNO₃R + HCl

Conditions : Pyridine/DMF, 0–25°C.

Hydrolysis Reactions

The ester hydrolyzes under acidic or basic conditions:

ConditionReagentTemperatureMajor ProductYieldSource
Acidic (HCl)6M HClReflux, 6htrans-4-Aminocyclohexanecarboxylic acid88%
Basic (NaOH)2M NaOHRT, 12hSodium salt of carboxylic acid95%

Kinetics : Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by OH⁻.

Thermal Stability and Side Reactions

Prolonged heating (>150°C) in basic media induces isomerization:

text
trans-Isomer ⇌ cis-Isomer

Conditions :

  • 170–240°C with NaOH .

  • Equilibrium favors cis-isomer at higher temperatures .

Scientific Research Applications

Scientific Research Applications

MTHC is widely utilized in scientific research due to its versatility:

  • Chemistry :
    • Used as an intermediate in synthesizing various organic compounds.
    • Facilitates the production of complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
  • Biology :
    • Employed in the study of biochemical pathways and enzyme interactions.
    • Investigated for its role in modulating neurotransmitter systems.
  • Medicine :
    • Explored for potential therapeutic properties and as a precursor in drug synthesis.
    • Its derivatives have shown promise in treating conditions like diabetes and neurological disorders.
  • Industry :
    • Utilized in the production of specialty chemicals and materials.

Pharmacokinetics

The pharmacokinetic profile of MTHC indicates:

  • Absorption : Rapidly absorbed due to its water solubility.
  • Distribution : Likely distributed throughout body tissues, affecting various biological systems.
  • Metabolism : Undergoes transformation primarily in the liver.
  • Excretion : Excreted via urine as metabolites.

Case Studies

Several studies have investigated the efficacy of MTHC-related compounds:

  • Neurotransmitter Modulation :
    • A study demonstrated that derivatives of MTHC could enhance serotonin release in vitro, suggesting potential applications in treating mood disorders.
  • Diabetes Treatment Research :
    • Research indicated that certain analogs derived from MTHC exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests a role for MTHC derivatives in managing blood sugar levels.

Mechanism of Action

The mechanism of action of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 61367-07-5
  • IUPAC Name: Methyl 4-aminocyclohexane-1-carboxylate hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • Physical Properties : White to yellow crystalline solid, water-soluble, LogP = 2.179 .

Applications :
Primarily used as a synthetic intermediate in pharmaceutical research, particularly in coupling reactions involving carbodiimides (e.g., EDC/HOBt systems) .

Comparison with Similar Compounds

Structural Analogs: Cis-Isomer and Ethyl Derivatives

Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride

  • CAS : 61367-16-6 .
  • Physical Properties: Similar molecular weight (193.67 g/mol) but distinct melting points and LogP values (data pending).

Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

  • CAS : 2084-28-8 .
  • Molecular Formula: C₉H₁₈ClNO₂ (MW = 207.7 g/mol).
  • Functional Group Variation : Ethyl ester vs. methyl ester.
  • Impact : Increased hydrophobicity (higher LogP) may enhance membrane permeability but reduce water solubility .
  • Applications: Used in adenosine receptor studies for neurological disorders .

Heterocyclic and Substituted Derivatives

Methyl 4-Aminothiane-4-carboxylate Hydrochloride

  • CAS : 161315-14-6 .
  • Structure : Cyclohexane replaced with thiane (sulfur-containing ring).
  • Molecular Formula: C₇H₁₄ClNO₂S (MW = 211.71 g/mol).

trans-4-Aminocyclohexanol Hydrochloride

  • CAS : 50910-54-8 .
  • Functional Group : Hydroxyl replaces carboxylate ester.
  • Impact: Increased hydrogen-bond donors (2 vs. 1 in methyl trans-4), enhancing solubility but reducing lipophilicity .

Data Tables

Table 1. Physicochemical Comparison

Compound CAS Number Molecular Formula MW (g/mol) LogP Solubility Key Applications
Methyl trans-4-Aminocyclohexanecarboxylate HCl 61367-07-5 C₈H₁₆ClNO₂ 193.67 2.179 Water-soluble Pharmaceutical synthesis
Methyl cis-4-Aminocyclohexanecarboxylate HCl 61367-16-6 C₈H₁₆ClNO₂ 193.67 N/A Moderate Research intermediate
Ethyl trans-4-Aminocyclohexanecarboxylate HCl 2084-28-8 C₉H₁₈ClNO₂ 207.70 ~2.5* Limited Neurological drug research
Methyl 4-Aminothiane-4-carboxylate HCl 161315-14-6 C₇H₁₄ClNO₂S 211.71 N/A Organic solvents Biochemical studies

*Estimated based on ethyl group hydrophobicity.

Biological Activity

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (MTHC) is a chemical compound with significant potential in pharmaceutical and chemical research. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds. This article explores the biological activity of MTHC, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

  • Molecular Formula : C8H16ClNO2
  • CAS Number : 100707-54-8
  • Solubility : Soluble in water

MTHC is recognized for its unique stereochemistry, which influences its reactivity and interactions with biological targets. It serves as a precursor for various pharmaceutical agents, particularly those targeting neurotransmitter systems and metabolic pathways.

MTHC's biological activity can be attributed to several mechanisms:

  • Enzyme Interaction : MTHC may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical reactions.
  • Binding Affinity : The compound's structure allows it to bind to various biomolecules, which may alter their function or stability.
  • Gene Expression Modulation : There is evidence suggesting that MTHC can influence gene expression related to metabolic processes and neurotransmitter regulation .

Pharmacokinetics

The pharmacokinetic profile of MTHC indicates:

  • Absorption : Rapidly absorbed due to its water solubility.
  • Distribution : Likely distributed throughout body tissues, affecting various biological systems.
  • Metabolism : Undergoes metabolic transformation in the liver, which may involve conjugation reactions.
  • Excretion : Primarily excreted via urine as metabolites.

Biological Activity and Applications

MTHC has been studied for its potential applications in various fields:

1. Pharmaceutical Research

MTHC is utilized as an intermediate in synthesizing compounds for treating conditions such as diabetes and neurological disorders. Its derivatives have shown promise in modulating neurotransmitter systems, particularly those related to serotonin and dopamine .

2. Case Studies

Several studies have investigated the efficacy of MTHC-related compounds:

  • Study on Neurotransmitter Modulation :
    A study demonstrated that derivatives of MTHC could enhance the release of serotonin in vitro, suggesting potential applications in treating mood disorders.
  • Diabetes Treatment Research :
    Research indicated that certain analogs derived from MTHC exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests a role for MTHC derivatives in managing blood sugar levels .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Methyl 4-Aminocyclohexanecarboxylate HydrochlorideAmino Acid DerivativeLacks methyl group at position 2
Trans-Methyl 4-Aminocyclohexanecarboxylate HydrochlorideIsomerDifferent stereochemistry affecting biological activity
Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexanecarboxylate HydrochlorideEsterDifferent configuration leading to varied reactivity

MTHC's unique stereochemistry makes it distinct from similar compounds, influencing its biological interactions and applications .

Q & A

Q. What are the optimized synthetic routes for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, and how can purity be ensured?

The compound is synthesized via esterification of trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol under acidic conditions. A reported method involves refluxing the acid with concentrated HCl in ethanol at 60°C overnight, achieving a 98% yield after azeotropic removal of water . To ensure purity, recrystallization from ethanol or toluene is recommended. Analytical techniques like HPLC or NMR should confirm the absence of cis-isomer contamination, which is critical due to the compound's stereospecific reactivity in downstream applications .

Q. What are the key physicochemical properties relevant to experimental handling?

The compound is a white-to-yellow crystalline solid, water-soluble, with a molecular weight of 193.67 g/mol. Its LogP (2.18) suggests moderate lipophilicity, which impacts solubility in organic solvents like ethanol or toluene. Stability data are limited, but it should be stored in cool, dark conditions to avoid decomposition .

Q. What safety protocols are essential for laboratory handling?

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
  • Ventilation: Employ local exhaust ventilation to minimize dust inhalation.
  • Spill Management: Collect spills in sealed containers; avoid dispersing dust.
  • First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry of the trans-isomer influence its reactivity in catalytic applications?

The trans-configuration imposes spatial constraints on the amino and ester groups, affecting nucleophilic reactivity and hydrogen-bonding interactions. For example, in asymmetric catalysis, the rigid cyclohexane ring may enhance enantioselectivity by restricting conformational flexibility. Comparative studies with the cis-isomer (e.g., kinetic resolution experiments) are necessary to quantify stereochemical effects .

Q. What analytical methods are recommended for detecting and resolving data contradictions in impurity profiling?

  • HPLC-MS: Use chiral columns (e.g., Chiralpak IA) to separate cis/trans isomers.
  • NMR: 1^1H-NMR coupling constants (e.g., axial vs. equatorial protons) confirm stereochemistry.
  • XRD: Resolve discrepancies in melting points or solubility by correlating crystal packing with purity .

Q. How can solvent choice impact the compound’s stability in long-term storage or reaction conditions?

Polar aprotic solvents (e.g., DMF) may stabilize the hydrochloride salt via solvation, while protic solvents (e.g., methanol) could promote ester hydrolysis under acidic or high-temperature conditions. Accelerated stability studies (40°C/75% RH for 6 months) are advised to identify degradation pathways, such as HCl release or cyclization reactions .

Q. What strategies mitigate side reactions during derivatization (e.g., amidation or alkylation)?

  • Temperature Control: Maintain reactions below 60°C to prevent retro-Michael additions.
  • Protecting Groups: Temporarily protect the amine with Boc groups to avoid unwanted nucleophilic side reactions.
  • Catalyst Screening: Test Pd/C or enzyme-mediated catalysis for selective transformations .

Q. How do decomposition products under thermal stress affect downstream applications?

Thermogravimetric analysis (TGA) and GC-MS data indicate that decomposition above 200°C releases HCl, CO, and NOx_x, which may corrode equipment or quench catalytic activity. Pre-screening reaction conditions using differential scanning calorimetry (DSC) is critical for high-temperature processes .

Methodological Considerations

  • Stereochemical Analysis: Use circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm enantiopurity in chiral syntheses .
  • Regulatory Compliance: Adhere to JIS Z 7253:2019 and OSHA guidelines for hazardous chemical storage and disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Reactant of Route 2
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Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.